molecular formula C18H18F3N3O2 B7064204 N-(2-methylpyridin-4-yl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide

N-(2-methylpyridin-4-yl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide

Cat. No.: B7064204
M. Wt: 365.3 g/mol
InChI Key: VJESAKMZFQMYNK-UHFFFAOYSA-N
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Description

N-(2-methylpyridin-4-yl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methyl group, a trifluoromethyl-substituted phenyl ring, and a morpholine ring attached to a carboxamide group

Properties

IUPAC Name

N-(2-methylpyridin-4-yl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O2/c1-12-10-15(6-7-22-12)23-17(25)24-8-9-26-16(11-24)13-2-4-14(5-3-13)18(19,20)21/h2-7,10,16H,8-9,11H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJESAKMZFQMYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)NC(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpyridin-4-yl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine and phenyl intermediates, followed by their coupling through a series of reactions. Key steps may include:

    Nitration and Reduction: Nitration of 2-methylpyridine to form 2-methyl-4-nitropyridine, followed by reduction to obtain 2-methyl-4-aminopyridine.

    Trifluoromethylation: Introduction of the trifluoromethyl group to the phenyl ring using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Coupling Reaction: Formation of the morpholine ring and subsequent coupling with the pyridine and phenyl intermediates under controlled conditions, often using catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpyridin-4-yl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-methylpyridin-4-yl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific pathways or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-methylpyridin-4-yl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methylpyridin-4-yl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile reactivity and interactions with various molecular targets, making it valuable in diverse research fields.

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